2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

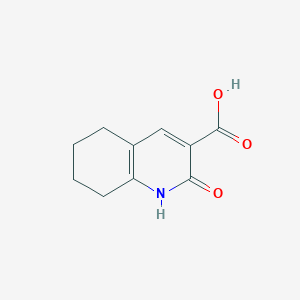

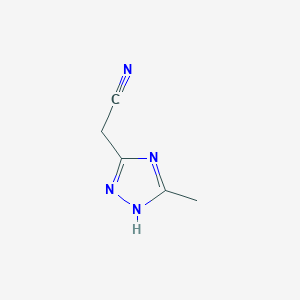

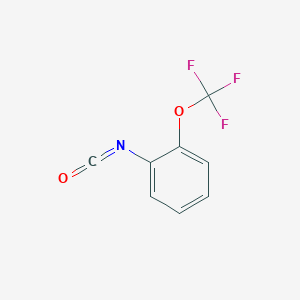

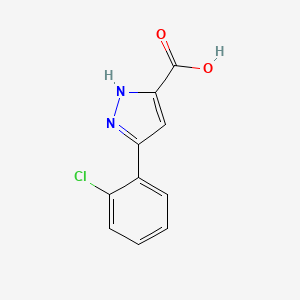

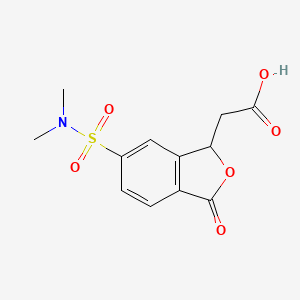

“2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 86999-26-0. It has a molecular weight of 122.13 and its IUPAC name is (3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile .

Molecular Structure Analysis

The InChI code for “2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is 1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9). The InChI Key is JPJXXDXAJJOQOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is a solid at room temperature. It should be stored in a refrigerator. Other physical and chemical properties such as thermal stability and density have been studied for related 1,2,4-triazole compounds .Scientific Research Applications

Drug Discovery

The 1,2,3-triazoles, which include “2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . This involves the use of these compounds to create connections between two molecules, which can be useful in various biological applications .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to bind with a variety of enzymes and receptors . This makes them show versatile biological activities .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . This involves the use of these compounds to create fluorescent markers, which can be used to visualize and track biological processes .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . These properties make them suitable for use in the creation of various materials .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have shown anticancer activity against human ovarian cancer cell lines .

Mode of Action

Related compounds have been shown to interact with their targets and cause changes that result in anticancer activity .

Biochemical Pathways

Related compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

The synthesis of this compound has been reported , which could potentially influence its bioavailability.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells .

Action Environment

The synthesis of this compound has been reported to be efficient under flow conditions , suggesting that the reaction environment can influence its production.

properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXXDXAJJOQOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327791 |

Source

|

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile | |

CAS RN |

86999-26-0 |

Source

|

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)